![molecular formula C16H24N6O3 B2459552 2-[1,3-ジメチル-8-[(3-メチルピペリジン-1-イル)メチル]-2,6-ジオキソプリン-7-イル]アセトアミド CAS No. 851940-77-7](/img/structure/B2459552.png)
2-[1,3-ジメチル-8-[(3-メチルピペリジン-1-イル)メチル]-2,6-ジオキソプリン-7-イル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide is a complex organic compound that belongs to the purine class of molecules This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups
科学的研究の応用
2-{1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the purine intermediate.
Acetamide Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-{1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, polar aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
作用機序
The mechanism of action of 2-{1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with receptors on cell surfaces, influencing cellular signaling and function.
類似化合物との比較
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Uniqueness
2-{1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine moiety and the acetamide group differentiates it from other purine derivatives, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-[1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3/c1-10-5-4-6-21(7-10)9-12-18-14-13(22(12)8-11(17)23)15(24)20(3)16(25)19(14)2/h10H,4-9H2,1-3H3,(H2,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHXRHYBJDHPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CC(=O)N)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2459470.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide](/img/structure/B2459474.png)

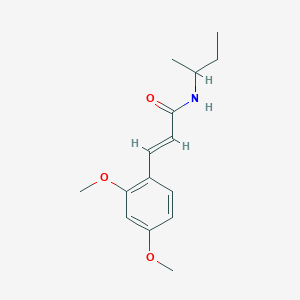
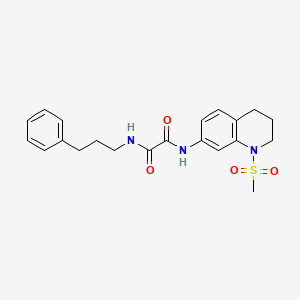
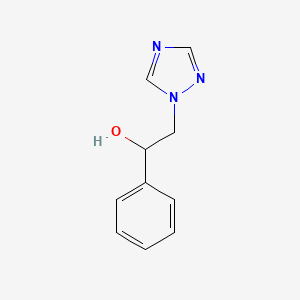
![[1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2459482.png)
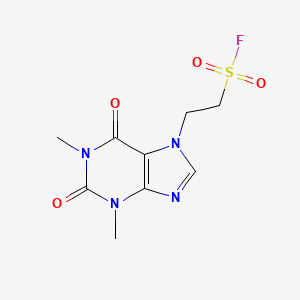
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide](/img/structure/B2459485.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2459488.png)
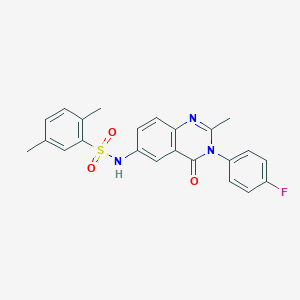
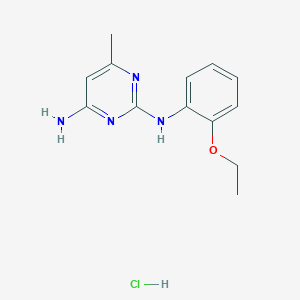
![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2459491.png)
![2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid](/img/structure/B2459492.png)
